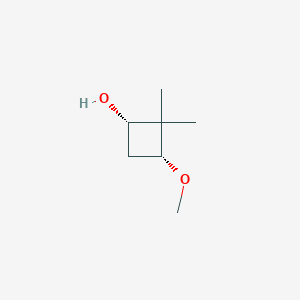

(1S,3R)-3-甲氧基-2,2-二甲基环丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, also known as MDCB, is a cyclic alcohol compound. It has been studied for its potential applications in the field of medicine and drug development.

科学研究应用

有机合成应用

对硅环丁烷的研究,包括具有与(1S,3R)-3-甲氧基-2,2-二甲基环丁醇相似结构的化合物,突出了它们在由钯配合物催化的新型[σ+π]环加成反应中的效用。这些反应促进了硅环己烯衍生物的合成,说明了该化合物在创建具有材料科学和药物开发潜在应用的结构复杂分子中的作用(SakuraiHideki & ImaiTakafumi, 1975)。

光化学和光生物学

对与(1S,3R)-3-甲氧基-2,2-二甲基环丁醇结构相关的化合物中的光化学反应的研究提供了对DNA损伤和修复机制的见解。例如,环丁烷嘧啶二聚体是紫外线辐射诱导的主要DNA光产物形式,对这些过程的理解对于制定减轻紫外线诱导的遗传损伤的策略至关重要。光裂合酶是一种通过使用可见光断开二聚体的环丁烷环来修复DNA的酶,特别受关注。该领域的研究所能提高我们预防和修复紫外线诱导的DNA损伤的能力,从而推动生物技术和医疗保健的进步(A. Sancar, 1994)。

DNA修复机制

对DNA中胸腺嘧啶二聚化的超快光反应的进一步研究利用了与(1S,3R)-3-甲氧基-2,2-二甲基环丁醇反应性相似的化合物。这些研究表明,环丁烷二聚体的形成发生在紫外线激发后大约1皮秒,表明对于正确定向的碱基而言,这是一个几乎没有障碍的反应。这项研究为DNA修复过程的效率和机制提供了宝贵的见解,可能为解决紫外线诱导的突变制定新的治疗策略提供信息(W. Schreier et al., 2007)。

作用机制

Target of Action

The primary target of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, also known as Ras-selective lethal small molecule 3 (RSL3), is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol inhibits the activity of GPx4, thereby inducing a type of regulated cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPx4 by (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol leads to an accumulation of lipid peroxides, which are toxic to cells and trigger ferroptosis . Additionally, the compound’s interaction with GPx4 also impacts the mTOR signaling pathway, which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Result of Action

The inhibition of GPx4 by (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol results in the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . In thyroid cancer cell lines, the compound decreases cell viability, inhibits spheroid formation, and disrupts cell migration in vitro .

属性

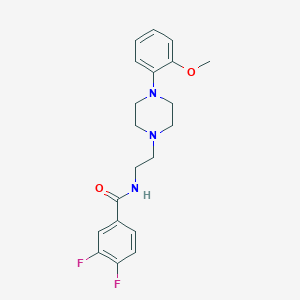

IUPAC Name |

(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEQWKNUQXHLHA-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2531926.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2531928.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine](/img/structure/B2531930.png)

![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)

![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)

![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)